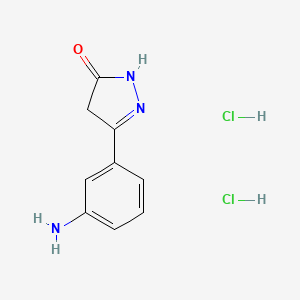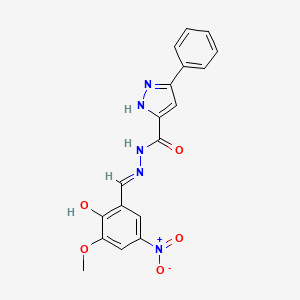
1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It was first synthesized in 1981 by Imperial Chemical Industries (ICI) and has since been used extensively in scientific research.
Wirkmechanismus
1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 acts as a selective antagonist at the beta-2 adrenergic receptor. This means that it blocks the action of beta-2 agonists, which are molecules that activate the receptor. By blocking the beta-2 receptor, 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 can inhibit various physiological processes that are regulated by this receptor.
Biochemical and physiological effects:
The beta-2 adrenergic receptor is involved in a wide range of physiological processes, including bronchodilation, vasodilation, and glycogenolysis. By blocking this receptor, 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 can inhibit these processes and produce a range of physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 has several advantages for use in lab experiments. It is a highly selective beta-2 antagonist, meaning that it can be used to specifically target this receptor without affecting other receptors in the body. However, one limitation of 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 is that it has a relatively short half-life, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551. One area of interest is the development of new beta-2 antagonists with longer half-lives and improved selectivity. Another area of interest is the study of the beta-2 receptor in various disease states, such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 could be used in combination with other drugs to investigate potential synergistic effects.
Synthesemethoden
The synthesis of 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 involves several steps, starting with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with cyclohexylamine to form the final product, 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 has been used extensively in scientific research, particularly in the field of pharmacology. It is commonly used as a tool to study the beta-2 adrenergic receptor and its role in various physiological processes.
Eigenschaften
IUPAC Name |
1-(cyclohexylamino)-3-(2-methoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-19-15-9-5-6-10-16(15)20-12-14(18)11-17-13-7-3-2-4-8-13;/h5-6,9-10,13-14,17-18H,2-4,7-8,11-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUKTNRLHDDMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CNC2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B6011616.png)

![2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6011629.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B6011640.png)
![diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6011643.png)

![N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6011656.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6011662.png)
![(3R*,4R*)-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B6011669.png)
![2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6011705.png)

![3-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6011716.png)